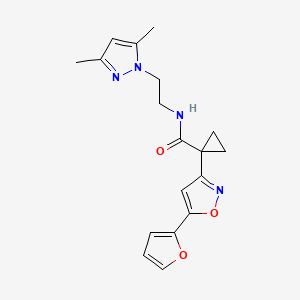

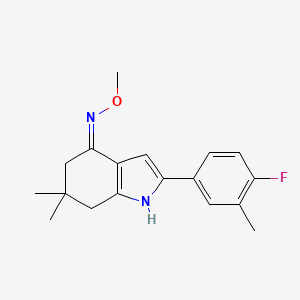

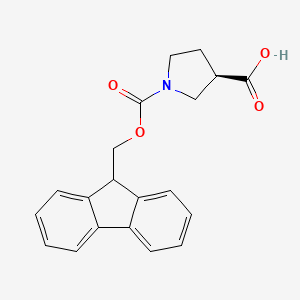

![molecular formula C17H17N5OS B2644889 N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034432-40-9](/img/structure/B2644889.png)

N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of bipyridine, which is a type of heterocyclic compound. Bipyridines are very popular due to their perspective applications in redox flow batteries . They are often used as ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of a compound is influenced by the orientation and bonding of its atoms. For instance, X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . The exact molecular structure of your compound would need to be determined through detailed analysis.Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which it is used. Chemical reaction network theory could be used to model the behavior of the compound in various chemical systems .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. Nanoparticles, for example, have novel or enhanced physical and chemical properties compared to bulk material . The exact properties of your compound would need to be determined through detailed analysis.Scientific Research Applications

Ligands in Transition-Metal Catalysis

Bipyridine derivatives, including the compound , serve as essential ligands in transition-metal catalysis. Their coordination with metal centers facilitates various reactions, such as cross-coupling reactions. Researchers have explored metal-catalyzed cross-coupling methods like the Suzuki coupling , Negishi coupling , and Stille coupling to synthesize bipyridines . These ligands play a crucial role in enhancing catalytic efficiency and selectivity.

Novel Synthetic Transformations

Beyond their established roles, bipyridines continue to inspire novel synthetic transformations. Researchers explore innovative methods for their preparation, aiming to improve conversion rates and reaction conditions. Electrochemical methods and alternative coupling reactions (such as Ullmann coupling and Wurtz coupling ) offer exciting avenues for future research .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-2-4-14-16(24-22-21-14)17(23)20-11-13-5-3-8-19-15(13)12-6-9-18-10-7-12/h3,5-10H,2,4,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGBFERNCMDMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

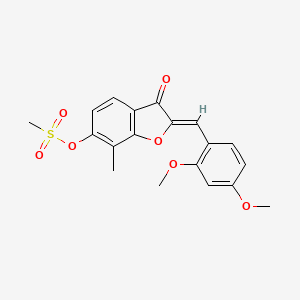

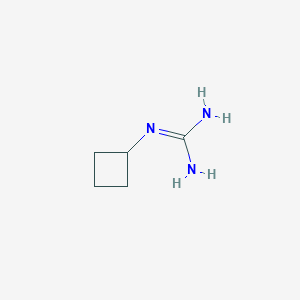

![6-[[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2644810.png)

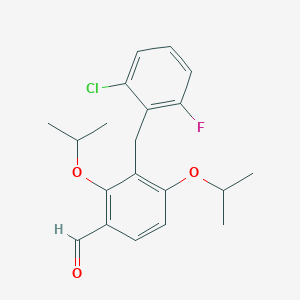

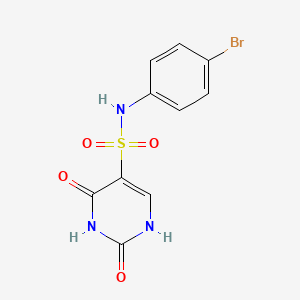

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2644816.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2644817.png)

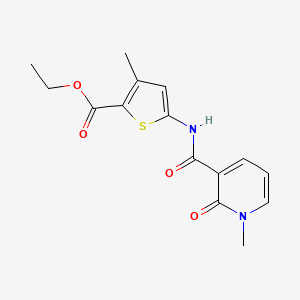

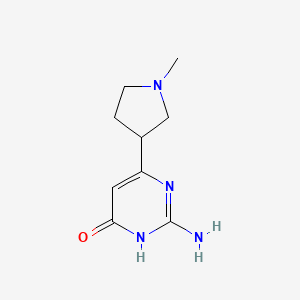

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2644820.png)